4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-ethyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-2-14-5-3-7-16-17(14)21-19(26-16)23-10-8-22(9-11-23)18(24)20-13-15-6-4-12-25-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPCHIHCIJLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Attachment of the thiophene moiety: Finally, the thiophene group is introduced through a nucleophilic substitution reaction with thiophen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations:
- Electronic Effects : Thiophen-2-ylmethyl and ethylbenzothiazole substituents introduce electron-rich and moderately lipophilic characteristics, contrasting with the electron-withdrawing trifluoromethyl group in A13 .
- Melting Points : Higher melting points in chlorophenyl/thiazole derivatives (e.g., Compound 14 at 282°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound’s flexible thiophenemethyl group .
Pharmacological Potential
- Cancer Immunotherapy: Fluorinated adenosine A2A receptor antagonists () and thiazole carboxamides () with piperazine cores exhibit antitumor activity by modulating immune checkpoints or kinase pathways .
- Enzyme Inhibition: Quinazolinone-piperazine derivatives () inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) . The ethylbenzothiazole group in the target compound may similarly target zinc-dependent enzymes.
- TRPV1 Modulation : CPIPC analogs () act as TRPV1 agonists, suggesting the piperazine-carboxamide scaffold’s versatility in ion channel targeting .
Biological Activity
The compound 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene substituent, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C19H22N4OS2
- Molecular Weight : 386.53 g/mol
- CAS Number : 1208850-73-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole ring through cyclization of 2-aminothiophenol with ethyl bromoacetate.
- Introduction of the piperazine ring , which is achieved by reacting the benzo[d]thiazole intermediate with piperazine using coupling agents like EDCI.
- Attachment of the thiophene moiety via nucleophilic substitution with thiophen-2-ylmethyl chloride.
The biological activity of This compound is largely attributed to its structural features, which allow it to interact with various biological targets:
- The benzo[d]thiazole ring is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or modulator.
- The piperazine ring enhances binding affinity and selectivity towards specific receptors or enzymes.
- The presence of the thiophene moiety may contribute to the compound's overall stability and bioavailability .
In Vitro Studies
Research has indicated that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties, including inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine | Piperazine ring with halogenated pyridine | Inhibitor of bacterial phosphopantetheinyl transferase |
| 2-(4-Ethoxyphenyl)-N-(thiophen-3-methyl)piperazine | Ethoxy-substituted phenyl group | Potential antidepressant activity |
| N-(4-Methoxyphenyl)thiophene carboxamide | Thiophene and methoxy-substituted phenyl | Anticancer properties |
The unique combination of thiazole and thiophene in this compound may enhance selectivity and potency against certain biological targets compared to structurally similar compounds.
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated various piperazine derivatives for their AChE inhibitory activity using Ellman's method. The results indicated that compounds structurally related to our target exhibited concentration-dependent inhibition, making them potential candidates for treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that derivatives similar to 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Q & A
Q. What are the key synthetic routes for 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the benzo[d]thiazole core. For example, benzothiazole-2-carbonyl chloride reacts with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-carboxamide backbone . Subsequent functionalization involves coupling the thiophen-2-ylmethyl group via nucleophilic substitution or amidation. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Temperature control : Mild heating (60–80°C) improves yield while avoiding decomposition .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at C4 of benzothiazole, thiophene methylene linkage) .
- Mass Spectrometry (ESI-MS) : Verifies molecular weight (e.g., observed m/z ≈ 410.5 for [M+H]⁺) .
- HPLC : Assesses purity (>95% required for pharmacological assays) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : SAR strategies include:
- Core modifications : Replacing the ethyl group on benzothiazole with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., sulfonyl) to modulate basicity and receptor binding .
- Thiophene optimization : Varying substituents on the thiophene ring to improve solubility (e.g., methoxy groups) .
Data contradiction note: Conflicting reports on ethyl vs. methyl groups’ efficacy require dose-response validation across multiple cell lines .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina) : Models binding to kinases (e.g., EGFR) or GPCRs, prioritizing residues like Asp831 for hydrogen bonding .
- Molecular Dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with activity data to guide synthetic prioritization .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Uniform cell passage numbers, serum-free conditions, and controls (e.g., doxorubicin) .
- Metabolic stability testing : Liver microsome assays identify degradation pathways affecting efficacy .
- Orthogonal validation : Confirm kinase inhibition with Western blotting (phospho-antibody detection) alongside enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
